molecular formula C13H9FO2 B1341146 4-Fluoro-2-phenylbenzoic acid CAS No. 2714-91-2

4-Fluoro-2-phenylbenzoic acid

Cat. No.: B1341146
CAS No.: 2714-91-2
M. Wt: 216.21 g/mol
InChI Key: NZBZMKZPQCAJTK-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenylbenzoic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol It is characterized by the presence of a fluorine atom at the 4-position and a phenyl group at the 2-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-phenylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . The general reaction scheme involves the coupling of a 4-fluorophenylboronic acid with a 2-bromobenzoic acid derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure efficient conversion and minimal by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the fluorine atom.

    Reduction: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

Scientific Research Applications

4-Fluoro-2-phenylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-phenylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and specificity, while the phenyl group can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-phenylbenzoic acid is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-fluoro-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBZMKZPQCAJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588074
Record name 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2714-91-2
Record name 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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